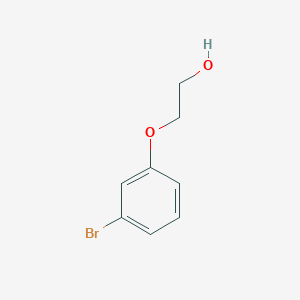

2-(3-Bromophenoxy)ethanol

説明

Structure

3D Structure

特性

IUPAC Name |

2-(3-bromophenoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZCBWIJUCJEKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromophenoxy Ethanol and Its Analogues

Established Synthetic Pathways to 2-(3-Bromophenoxy)ethanol

The formation of the ether bond in this compound is most commonly accomplished through nucleophilic substitution reactions where a phenoxide acts as the nucleophile.

The Williamson ether synthesis stands as the most prominent and widely utilized method for preparing this compound. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comyoutube.com The synthesis involves two primary steps: first, the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, and second, the reaction of this phenoxide with a suitable alkyl halide. edubirdie.comkhanacademy.org

For the synthesis of this compound, the process begins with 3-bromophenol (B21344). Due to the acidity of the phenolic hydroxyl group, it can be readily deprotonated by a moderately strong base, such as potassium carbonate (K2CO3) or sodium hydroxide (B78521) (NaOH), to form the 3-bromophenoxide ion. edubirdie.comstackexchange.com This nucleophile then attacks a two-carbon electrophile bearing a good leaving group. Common electrophiles for this purpose include 2-bromoethanol (B42945) or 2-chloroethanol. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, which facilitates the SN2 pathway. masterorganicchemistry.com

The general reaction is as follows:

3-Bromophenol + Base → 3-Bromophenoxide

3-Bromophenoxide + 2-Haloethanol → this compound + Halide Salt

A representative set of reaction conditions is detailed in the table below.

| Starting Material | Reagents | Solvent | Temperature | Yield |

| 3-Bromophenol | 1. K₂CO₃2. Ethyl 2-bromoacetate | DMF | 20°C | 95.5% (for the analogous ethyl acetate (B1210297) derivative) |

| p-Cresol | 1. KOH2. Chloroacetic Acid | Water | Reflux | Not Specified |

| Acetaminophen | 1. K₂CO₃2. Iodoethane | Not Specified | Not Specified | Not Specified |

This table presents typical conditions for Williamson ether synthesis involving phenols. The data for the ethyl acetate derivative provides a close analogue for the synthesis of this compound.

Beyond the Williamson synthesis, other methods can be employed to form the aryl ether bond.

Ullmann Condensation: The Ullmann condensation, or Ullmann-type reaction, is a classical alternative that involves the copper-catalyzed coupling of an aryl halide with an alcohol. organic-chemistry.orgnih.gov In this approach, 3-bromophenol could be reacted with ethylene (B1197577) glycol in the presence of a copper catalyst, often at elevated temperatures. nih.gov While effective, traditional Ullmann conditions can be harsh, requiring high temperatures and stoichiometric amounts of copper. nih.gov Modern modifications have introduced the use of ligands and milder bases (e.g., Cs₂CO₃), expanding the reaction's scope and functional group tolerance. nih.govmdpi.com

Reaction with Ethylene Carbonate: A notable alternative involves the direct reaction of a phenol with ethylene carbonate. This method provides the 2-hydroxyethyl group in a single step. The reaction is typically catalyzed by a substance like potassium iodide and proceeds with the evolution of carbon dioxide. This pathway avoids the use of haloethanols and can be performed under relatively mild conditions.

Synthesis of Related Bromophenoxyethanol Isomers and Homologs

The synthetic principles applied to this compound are broadly applicable to its various isomers and homologs, allowing for systematic variation of the compound's structure.

The synthesis of regioisomers, such as 2-(2-bromophenoxy)ethanol (B1278966) and 2-(4-bromophenoxy)ethanol, is readily achieved by applying the Williamson ether synthesis. The key difference lies in the selection of the starting bromophenol. By starting with 2-bromophenol (B46759) or 4-bromophenol (B116583), the corresponding ortho- and para-isomers can be prepared under similar reaction conditions to the meta-isomer. The existence of these isomers has been confirmed through spectroscopic methods, such as NMR. rsc.org The synthesis of the requisite 4-bromophenol starting material is well-documented and typically involves the direct bromination of phenol in a suitable solvent like carbon disulfide at low temperatures. orgsyn.orggoogle.com

| Target Isomer | Phenol Starting Material | Electrophile |

| 2-(2-Bromophenoxy)ethanol | 2-Bromophenol | 2-Bromoethanol or 2-Chloroethanol |

| This compound | 3-Bromophenol | 2-Bromoethanol or 2-Chloroethanol |

| 2-(4-Bromophenoxy)ethanol | 4-Bromophenol | 2-Bromoethanol or 2-Chloroethanol |

The this compound molecule possesses two primary sites for further chemical modification: the aromatic ring and the terminal hydroxyl group.

Functionalization of the Ethanol (B145695) Moiety: The primary alcohol of the ethanol side chain can be oxidized to yield the corresponding carboxylic acid, 2-(3-bromophenoxy)acetic acid. This transformation can be achieved using various oxidizing agents common in organic synthesis. This chemical oxidation is analogous to the biological metabolism of the parent compound, 2-phenoxyethanol, which is converted in vivo to phenoxyacetic acid. nih.govnih.goveuropa.eu

Functionalization of the Phenoxy Moiety: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The regiochemical outcome of such reactions is directed by the two existing substituents: the bromo group and the alkoxy group. The alkoxy group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. The interplay of these electronic effects will determine the position of the incoming electrophile on the aromatic ring.

Derivatization Reactions of this compound

The reactive handles on this compound—the hydroxyl group and the aryl bromide—make it a versatile precursor for a wide range of derivatives. These derivatization reactions are crucial for creating new molecules with tailored properties.

Reactions of the Hydroxyl Group: The terminal hydroxyl group is readily derivatized. A common and straightforward reaction is esterification. This can be accomplished by reacting this compound with an acyl chloride (e.g., acetyl chloride) or a carboxylic acid anhydride (B1165640) in the presence of a base, or with a carboxylic acid under acidic catalysis (Fischer esterification). chemguide.co.ukvedantu.comorganic-chemistry.org For example, the formation of acetate esters from various bromophenoxyethanol analogues has been documented. rsc.org

Reactions of the Aryl Bromide: The carbon-bromine bond on the aromatic ring is a key site for modification via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming new carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as phenylboronic acid, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netresearchgate.net This reaction would replace the bromine atom with a phenyl group, yielding 2-(biphenyl-3-yloxy)ethanol. Other cross-coupling reactions, such as the Heck, Sonogashira, or Buchwald-Hartwig amination, could similarly be used to introduce alkene, alkyne, or amine functionalities, respectively, at the site of the bromine atom.

| Reaction Type | Reagent(s) | Functional Group Targeted | Product Type |

| Esterification | Acetyl Chloride, Base | Hydroxyl (-OH) | Acetate Ester |

| Oxidation | Oxidizing Agent (e.g., PCC, TEMPO) | Hydroxyl (-OH) | Carboxylic Acid |

| Suzuki Coupling | Phenylboronic Acid, Pd Catalyst, Base | Aryl Bromide (Ar-Br) | Biphenyl Derivative |

Chemical Transformations of the Hydroxyl Group (e.g., esterification)

The primary hydroxyl group (-OH) of this compound is a key site for functionalization. While the hydroxide ion is a poor leaving group, the hydroxyl group's reactivity can be enhanced, or it can participate directly in reactions such as esterification. libretexts.orgyoutube.com

One of the most common transformations is esterification , which converts the alcohol into an ester. The Fischer esterification, for example, involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction toward the product. masterorganicchemistry.com The acid catalyst serves to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

For instance, reacting this compound with a carboxylic acid like propanoic acid under acidic conditions would yield 2-(3-bromophenoxy)ethyl propanoate. Research on analogous compounds, such as 2-(2-bromophenoxy)ethanol, has demonstrated the synthesis of symmetrical esters through a putative Homo Claisen-Tishchenko-type reaction, showcasing the conversion of the alcohol to a corresponding ester. rsc.org

Table 1: Representative Esterification Reactions of Bromophenoxyethanol Analogues

| Starting Alcohol | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| 2-(2-bromophenoxy)ethanol | Pyridinium chlorochromate (PCC), N2, CDCl3, 20h | 2-(2-bromophenoxy)ethyl 2-(2-bromophenoxy)acetate | rsc.org |

| 2-(2-bromo-5-fluorophenoxy)ethanol | Pyridinium chlorochromate (PCC), N2, CDCl3, 20h | 2-(2-bromo-5-fluorophenoxy)ethyl 2-(2-bromo-5-fluorophenoxy)acetate | rsc.org |

Note: The third entry is a representative example based on the principles of Fischer esterification.

Beyond esterification, other transformations can be applied to the hydroxyl group. To facilitate nucleophilic substitution, the -OH group can be converted into a more effective leaving group. libretexts.orgyoutube.com This is often achieved by transforming the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. youtube.comnih.gov The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles to introduce new functional groups.

Selective Reactions on the Brominated Phenyl Ring

The bromine atom on the phenyl ring of this compound serves as a versatile handle for constructing new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. nih.gov Aryl bromides are valuable substrates for these reactions due to their stability and reactivity. nih.gov

Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. nih.govyoutube.com These reactions typically involve the oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. youtube.com

A widely used example is the Suzuki-Miyaura coupling , which pairs an aryl halide with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This reaction would allow for the synthesis of biaryl structures from this compound. For example, coupling this compound with phenylboronic acid would yield 2-((biphenyl-3-yl)oxy)ethanol.

Other important palladium-catalyzed reactions applicable to this substrate include:

Heck Reaction : Coupling of the aryl bromide with an alkene to form a new carbon-carbon bond. google.com

Sonogashira Reaction : Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination : Formation of a carbon-nitrogen bond by coupling with an amine.

C-P Coupling : Reactions with H-phosphonates to create arylphosphorus compounds. rsc.orgrsc.org

The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations. mdpi.comrsc.org

Table 2: Potential Cross-Coupling Reactions for the Aryl Bromide Moiety

| Reaction Type | Coupling Partner | Typical Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)2 or Pd(PPh3)4, Base (e.g., K2CO3) | C(sp2)-C(sp2) | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2, Ligand (e.g., PPh3), Base | C(sp2)-C(sp2) | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) | C(sp2)-C(sp) | Aryl Alkyne |

| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd Catalyst, Ligand (e.g., BINAP), Base | C(sp2)-N | Aryl Amine |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of 2-(3-Bromophenoxy)ethanol provides detailed information about the electronic environment of its hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the ethanol (B145695) side chain.

The four protons on the aromatic ring are chemically non-equivalent and would appear in the downfield region, typically between 6.8 and 7.3 ppm, due to the deshielding effect of the aromatic current. The electron-withdrawing effects of the bromine atom and the oxygen atom influence their precise chemical shifts. The protons on the ethanol moiety are expected to appear as two triplets in the more shielded region of the spectrum. The methylene group adjacent to the phenoxy oxygen (-O-CH₂-) would be deshielded and appear around 4.1 ppm, while the methylene group bearing the hydroxyl function (-CH₂-OH) would resonate at approximately 3.9 ppm. The hydroxyl proton (-OH) typically appears as a broad singlet whose chemical shift is variable and dependent on concentration and solvent; it can be identified by its disappearance upon shaking the sample with D₂O docbrown.info.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Ar-H | ~ 6.8 - 7.3 | Multiplets (m) | Four distinct signals for the four aromatic protons. |

| -O-CH₂- | ~ 4.1 | Triplet (t) | Coupled to the adjacent -CH₂-OH group. |

| -CH₂-OH | ~ 3.9 | Triplet (t) | Coupled to the adjacent -O-CH₂- group. |

| -OH | Variable | Broad Singlet (br s) | Position is concentration and solvent dependent; exchanges with D₂O. docbrown.info |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, eight unique signals are expected, corresponding to the six carbons of the aromatic ring and the two carbons of the ethanol side chain.

The aromatic carbons typically resonate in the 110-160 ppm range oregonstate.edulibretexts.org. The carbon atom directly bonded to the ether oxygen (C3) would be the most deshielded aromatic carbon, appearing around 159 ppm. The carbon bearing the bromine atom (C1) is also significantly shifted, with a predicted chemical shift around 123 ppm. The other four aromatic carbons would have distinct signals in the aromatic region. The two aliphatic carbons would appear in the upfield region. The carbon adjacent to the ether oxygen (-O-CH₂) is expected around 70 ppm, while the terminal carbon bearing the hydroxyl group (-CH₂-OH) would resonate at a slightly more shielded position, around 61 ppm libretexts.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Ar-C-Br | ~ 123 | Quaternary carbon attached to bromine. |

| Ar-C-O | ~ 159 | Quaternary carbon attached to the ether oxygen. |

| Ar-C | ~ 114 - 131 | Four distinct signals for the four aromatic CH carbons. |

| -O-CH₂- | ~ 70 | Aliphatic carbon adjacent to the phenoxy group. |

| -CH₂-OH | ~ 61 | Aliphatic carbon bearing the hydroxyl group. |

Application of Two-Dimensional (2D) NMR Techniques for Structural Assignment

While 1D NMR provides foundational data, 2D NMR experiments are crucial for the definitive assignment of protons and carbons and for confirming the connectivity of the molecular structure nih.govpreprints.orgresearchgate.net.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. It would show a clear cross-peak between the signals of the -O-CH₂- and -CH₂-OH protons, confirming their adjacency in the ethanol chain. It would also reveal the coupling network among the four protons on the aromatic ring, aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached columbia.edu. This technique would unambiguously link the proton signal at ~4.1 ppm to the carbon signal at ~70 ppm (-O-CH₂) and the proton signal at ~3.9 ppm to the carbon signal at ~61 ppm (-CH₂-OH). Similarly, it would connect each aromatic proton signal to its corresponding aromatic carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, provide information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopic Profiling

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. The most prominent feature would be a strong and broad absorption band in the 3550-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an intermolecularly bonded alcohol libretexts.orguc.edu. Other key absorptions include C-H stretches for the aromatic ring (3100-3000 cm⁻¹) and the aliphatic chain (3000-2850 cm⁻¹) vscht.cz. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1600-1475 cm⁻¹ region. Strong bands corresponding to the C-O stretching vibrations of the aryl ether and the primary alcohol would be visible in the 1300-1000 cm⁻¹ range spectroscopyonline.com. The C-Br stretch would appear as a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹ uc.edu.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3550 - 3200 | O-H Stretch (broad, strong) | Alcohol (H-bonded) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |

| 1600 - 1475 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch (asymmetric) | Aryl Ether |

| ~1050 | C-O Stretch | Primary Alcohol |

| 800 - 600 | C-Br Stretch | Aryl Bromide |

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds and symmetric vibrations wikipedia.org. A Raman spectrum of this compound would serve as a structural fingerprint bruker.com. The aromatic ring vibrations, especially the symmetric ring "breathing" mode around 1000 cm⁻¹, would be expected to produce a strong, sharp signal. The C-Br stretching vibration would also be clearly observable, typically in the low-frequency region below 400 cm⁻¹ researchgate.netresearchgate.net. While O-H stretching is typically weak in Raman spectra, the various C-H and C-C vibrations of the molecule would be present. The combination of FT-IR and Raman data provides a comprehensive vibrational profile of the molecule physicsopenlab.org.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry serves as a critical analytical technique for the structural confirmation of this compound. The analysis provides an accurate determination of the molecular weight and offers insight into the molecule's structural integrity through its characteristic fragmentation pattern. The molecular formula of this compound is C8H9BrO2, corresponding to a molecular weight of approximately 217.06 g/mol chemsynthesis.com.

A key feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion (M+) peak of this compound is expected to appear as a distinct pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), commonly referred to as the M+ and M+2 peaks. This isotopic pattern is a definitive indicator of the presence of a single bromine atom within the molecule.

The fragmentation of this compound under electron ionization (EI) is governed by the cleavage of its most labile bonds, primarily the ether and alcohol functionalities libretexts.orgmiamioh.edu. The fragmentation pathways for the related isomer, 2-(4-Bromophenoxy)ethanol, provide a reliable model for the expected fragmentation of the 3-bromo isomer nist.gov. The stable aromatic ring tends to keep the molecular ion peak relatively strong libretexts.org.

Major fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the terminal oxygen is a common pathway for alcohols. This results in the loss of a hydroxymethyl radical (•CH2OH), leading to a significant fragment ion.

Ether Bond Cleavage: The C-O bond between the aromatic ring and the ethoxy side chain can cleave, leading to the formation of a bromophenoxy ion or a 2-hydroxyethyl fragment.

Loss of the Side Chain: Cleavage can occur at the aryl C-O bond, resulting in the loss of the entire hydroxyethoxy group.

Rearrangements: Hydrogen rearrangements, such as the loss of a water molecule (H2O) from the molecular ion, are also possible, particularly for alcohols libretexts.org.

The resulting fragments provide a structural fingerprint of the molecule. The table below details the predicted principal ions and their corresponding fragments for this compound.

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Notes |

|---|---|---|

| 216/218 | [C8H9BrO2]+• | Molecular ion peak (M+• and M+2•), showing the characteristic 1:1 isotopic pattern for bromine. |

| 171/173 | [C6H4BrO]+ | Loss of the ethenol radical (•C2H4OH) from the molecular ion. Represents the bromophenoxy cation. |

| 157/159 | [C6H5Br]+• | Loss of the ethoxy group (•OCH2CH2OH) and rearrangement. Represents the bromobenzene radical cation. |

| 93 | [C6H5O]+ | Loss of bromine from the bromophenoxy fragment, followed by rearrangement. Represents the phenoxy cation. |

| 45 | [C2H5O]+ | Represents the protonated hydroxyethyl fragment, [CH2CH2OH]+. A common fragment for ethoxy compounds. |

X-ray Crystallographic Studies of Related Phenoxyethanol Structures

In the solid state, the conformation of phenoxyethanol-type molecules is primarily defined by the torsion angles along the flexible ethoxy side chain. The key dihedral angles are C(aryl)-O-CH2-CH2 and O-CH2-CH2-O. Analysis of related structures shows that these molecules often adopt a partially extended or gauche conformation to optimize packing efficiency and intermolecular interactions.

The flexibility of the side chain allows the molecule to adapt its shape to form stabilizing interactions within the crystal lattice. The orientation of the hydroxyethyl group relative to the plane of the phenyl ring is a critical conformational parameter. In many related structures, the side chain is not coplanar with the aromatic ring, adopting a twisted conformation that minimizes steric hindrance and facilitates the formation of intermolecular hydrogen bonds.

The crystal packing of phenoxyethanol derivatives is dominated by a network of intermolecular interactions, which are crucial for the formation and stabilization of the crystal lattice ias.ac.inrsc.org. The functional groups in this compound—hydroxyl, ether, and bromophenyl—each play a distinct role in directing the supramolecular assembly.

Hydrogen Bonding: The terminal hydroxyl (-OH) group is the most significant contributor to the crystal architecture, acting as both a hydrogen bond donor and acceptor. This typically leads to the formation of robust hydrogen-bonded chains or networks. For example, molecules often link into chains via O-H···O interactions, where the hydroxyl group of one molecule donates a proton to the ether or hydroxyl oxygen of a neighboring molecule. prezi.com

π-π Stacking: The bromophenyl rings can engage in π-π stacking interactions. These interactions, where aromatic rings are packed in a face-to-face or offset manner, contribute significantly to the cohesion of the crystal structure.

Halogen Bonding: The bromine atom introduces the possibility of halogen bonding, a directional non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen atom from a hydroxyl or ether group on an adjacent molecule. This type of interaction can serve as a powerful tool in crystal engineering to guide molecular assembly rsc.org.

The interplay of these diverse interactions results in complex and well-defined crystal packing motifs. Analysis of related structures often reveals layered or herringbone patterns, where hydrogen-bonded chains are further organized by weaker van der Waals forces and π-stacking interactions. The table below summarizes typical crystallographic data for the parent compound, 2-Phenoxyethanol, which serves as a model for its derivatives.

| Parameter | Information for 2-Phenoxyethanol (Related Structure) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interactions | O-H···O hydrogen bonds, C-H···π interactions |

| Dominant Packing Motif | Hydrogen-bonded chains linked into sheets. |

Chemical Reactivity and Mechanistic Pathway Elucidation

Kinetic Analysis of Chemical Reaction Pathways

While specific kinetic studies on 2-(3-bromophenoxy)ethanol are not extensively documented in publicly available literature, the kinetics of its reactions can be inferred from studies on analogous compounds, such as other substituted phenoxyethanols and brominated aromatic ethers. The rates of reaction are significantly influenced by the nature of the substituents on the aromatic ring.

For reactions involving the aromatic ring, the bromine atom, being an electron-withdrawing group, deactivates the ring towards electrophilic substitution. Conversely, it can activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the bromine atom. The kinetics of such reactions would be sensitive to the nature of the nucleophile and the reaction conditions.

In reactions involving the ether linkage, such as acidic cleavage, the first step is typically the protonation of the ether oxygen. libretexts.orglibretexts.org The subsequent step, which is often rate-determining, can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the stability of the potential carbocation intermediate and the steric hindrance around the electrophilic carbon atoms. libretexts.orglibretexts.org For this compound, an S(_N)2 pathway is more likely at the ethyl group, with the nucleophile attacking the less hindered carbon.

The kinetics of the oxidation of the primary alcohol group to an aldehyde or carboxylic acid are dependent on the oxidant and catalyst used. Studies on the oxidation of other substituted phenols and alcohols indicate that the reaction rates can be significantly influenced by factors such as the concentration of the reactants, temperature, and the presence of catalysts. For instance, the oxidation of substituted phenolic compounds by hydroxyl radicals has been shown to be influenced by the electron-donating or electron-withdrawing nature of the substituents. mdpi.com

A study on the gas-phase reactions of brominated diphenyl ethers with OH radicals determined the rate constants for several congeners. For 3-bromodiphenyl ether, a structurally related compound, the rate constant was determined to be 4.6 x 10 cm molecule s at 298 K. nih.gov This provides an indication of the reactivity of the aromatic portion of this compound towards radical species.

Investigation and Characterization of Transient Reaction Intermediates

The elucidation of reaction mechanisms often involves the identification and characterization of transient intermediates. For this compound, various reactive intermediates can be postulated based on the reaction type.

In radical reactions, such as oxidation initiated by hydroxyl radicals, the initial step could involve hydrogen abstraction from the alcohol group or addition to the aromatic ring. This would lead to the formation of radical intermediates. In the case of brominated diphenyl ethers, the formation of bromophenols has been observed as a product of OH radical reactions, suggesting that OH addition to the ipso position of the bromine-substituted carbon can be an important pathway. nih.gov

During acidic cleavage of the ether bond, a key intermediate is the protonated ether, which acts as a better leaving group. libretexts.orglibretexts.org In an S(_N)1-type cleavage, a carbocation intermediate would be formed, while in an S(_N)2-type cleavage, a pentacoordinate transition state is involved.

In metal-catalyzed oxidation reactions of the alcohol moiety, the formation of metal-alkoxide complexes is a common mechanistic feature. These intermediates can then undergo further transformations, such as β-hydride elimination, to yield the oxidized product and a reduced metal species.

Catalytic Transformations Relevant to this compound and Related Alcohols

The alcohol functional group in this compound is a prime site for catalytic transformations, enabling its conversion into a variety of other functional groups. Both metal-based and biological catalysts can be employed for these transformations.

Transition metals such as ruthenium and palladium are versatile catalysts for the oxidation of alcohols. Ruthenium complexes, for instance, have been shown to catalyze the aerobic oxidation of secondary alcohols to ketones. nsf.gov While this compound is a primary alcohol, similar catalytic systems can be adapted for its oxidation to the corresponding aldehyde or carboxylic acid. Mechanistic studies suggest that these reactions can proceed through the formation of a ruthenium-alkoxide intermediate.

Palladium-catalyzed reactions are also highly relevant. Palladium oxidase catalysis, for example, allows for the selective aerobic oxidation of alcohols. nih.gov These reactions often involve the formation of a Pd(II)-alkoxide, followed by β-hydride elimination to give the carbonyl compound and a Pd(0) species, which is then re-oxidized by molecular oxygen. nih.gov

The following table summarizes some metal-catalyzed reactions applicable to alcohol moieties similar to that in this compound.

| Catalyst System | Reaction Type | Substrate Class | Product |

| Ruthenium Complexes | Aerobic Oxidation | Secondary Alcohols | Ketones |

| Palladium Complexes | Aerobic Oxidation | Primary & Secondary Alcohols | Aldehydes, Ketones |

This table is based on data from analogous systems and represents potential transformations for this compound.

Biocatalysis offers a green and highly selective alternative for the transformation of alcohols. Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic alcohols. nih.gov This technique is based on the differential rate of reaction of the two enantiomers of a chiral alcohol with an acyl donor, catalyzed by the lipase (B570770).

While this compound is not chiral, the principles of biocatalytic kinetic resolution are highly relevant to chiral secondary alcohols that are structurally analogous. For example, the enzymatic kinetic resolution of racemic 1-phenylethanol (B42297) has been widely studied, achieving high enantiomeric excess for both the unreacted alcohol and the ester product. libretexts.org Lipases such as Candida antarctica lipase B (CALB) are often employed for these transformations.

The enantioselectivity of these reactions is highly dependent on the structure of the alcohol, the acyl donor, the solvent, and the specific lipase used. Biocatalytic resolution has also been successfully applied to aryl glycidyl (B131873) ethers, which share structural similarities with this compound. nih.govresearchgate.netnih.gov

| Enzyme | Reaction Type | Substrate Class | Outcome |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution | Racemic Secondary Alcohols | Enantiomerically enriched alcohol and ester |

| Trichosporon loubierii | Enantioselective hydrolysis | Racemic Glycidyl Aryl Ethers | Enantiomerically enriched epoxide and diol |

This table illustrates biocatalytic approaches for analogous systems, highlighting potential applications for chiral derivatives of this compound.

Principles of Stereochemical Control in Synthesis

Stereochemical control is a fundamental concept in organic synthesis, aiming to selectively produce a desired stereoisomer. chemrxiv.org While this compound itself is achiral, synthetic routes starting from or leading to chiral derivatives of this compound would require careful consideration of stereochemical control.

In the context of reactions involving the alcohol group, if it were a secondary alcohol, its stereocenter would be a key focus. Asymmetric synthesis would aim to create this stereocenter with a high degree of enantioselectivity. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

For instance, in the reduction of a ketone precursor to a chiral secondary alcohol, a chiral reducing agent or a catalyst with a chiral ligand could be used to favor the formation of one enantiomer over the other.

Biocatalytic methods, as discussed in the previous section, offer excellent stereochemical control. The enzymatic kinetic resolution of a racemic secondary alcohol is a prime example of achieving high enantiomeric purity. nih.gov The inherent chirality of the enzyme's active site allows it to differentiate between the two enantiomers of the substrate, leading to a highly stereoselective transformation.

Applications As Chemical Precursors and Advanced Building Blocks

Utilization in Multi-Step Organic Synthesis for Diverse Target Molecules

The utility of 2-(3-Bromophenoxy)ethanol as a starting material is documented in medicinal chemistry for the synthesis of targeted therapeutic agents. Specifically, it has been employed as a key intermediate in the development of analogs of Salmeterol, a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.

In a multi-step synthesis, the hydroxyl group of this compound is typically converted into a better leaving group, such as a tosylate or mesylate, or it is alkylated directly. The bromine atom on the phenoxy ring can then participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. This dual reactivity is crucial for building the complex structures of pharmacologically active molecules. For instance, its structural framework has been incorporated into novel (aryloxy)alkylamine derivatives designed to act as β2-adrenoceptor agonists.

Table 1: Key Reactions in the Multi-Step Synthesis Involving this compound

| Step | Reaction Type | Reagents | Functional Group Transformed | Purpose |

|---|---|---|---|---|

| 1 | Activation of Alcohol | TsCl, Pyridine | Hydroxyl (-OH) to Tosylate (-OTs) | Creates a good leaving group for subsequent nucleophilic substitution. |

| 2 | Nucleophilic Substitution | Amine (R-NH₂) | Tosylate (-OTs) | Forms the core (aryloxy)alkylamine structure. |

| 3 | Cross-Coupling | Boronic acid, Pd catalyst | Bromine (-Br) | Introduces structural diversity on the aromatic ring. |

Role in the Design and Construction of Complex Organic Scaffolds

The defined stereochemistry and connectivity of this compound make it a valuable component in the design and construction of complex organic scaffolds. A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The bromophenoxyethanol core provides a rigid aromatic component and a flexible ethyl linker, a combination that is often sought in the design of ligands for biological targets.

Researchers have utilized this scaffold to systematically explore the chemical space around a particular pharmacophore. By using the bromine and hydroxyl "handles," chemists can build a library of compounds with diverse substituents, allowing for the fine-tuning of properties such as binding affinity, selectivity, and pharmacokinetics. The synthesis of Salmeterol analogs from this precursor highlights its role in creating a scaffold that mimics the essential structural features of the parent drug while allowing for modifications that may lead to improved therapeutic profiles.

Precursor for Ligands in Coordination Chemistry

While specific examples in the scientific literature are limited, the structure of this compound is suitable for derivatization into ligands for coordination chemistry. The oxygen atoms of the ether and alcohol moieties can act as Lewis basic donor sites for metal ions. Furthermore, the aromatic ring can be functionalized to introduce additional coordinating groups, such as pyridyl or carboxylate functions, through reactions involving the bromo-substituent.

A hypothetical synthetic route to a bidentate ligand could involve the following steps:

Palladium-catalyzed cyanation: The bromine atom is replaced with a nitrile group (-CN).

Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid (-COOH).

Coordination: The resulting molecule, 2-(3-carboxyphenoxy)ethanol, could then chelate to a metal center using the carboxylate oxygen and the ether oxygen, forming a stable coordination complex. Such complexes are instrumental in catalysis, materials science, and bioinorganic chemistry.

Development of Radiolabeled Chemical Probes for Research Methodologies

There is no direct evidence in the reviewed literature of this compound being used for the development of radiolabeled chemical probes. However, its structure is amenable to radiolabeling for use in techniques like Positron Emission Tomography (PET). The bromo-substituent on the aromatic ring is a prime site for introducing a positron-emitting radionuclide.

For example, a common strategy involves a palladium-catalyzed stannylation reaction to replace the bromine with a trialkyltin group. This stannylated precursor can then undergo an electrophilic substitution reaction with a radiolabeled iodine species (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) or a fluorine species (¹⁸F), introduced via an appropriate precursor. The resulting radiolabeled probe could be used to study the in vivo distribution and target engagement of drugs based on the 2-(phenoxy)ethanol scaffold.

Future Research Directions and Emerging Avenues

Development of Sustainable and Environmentally Benign Synthetic Routes

The synthesis of aryl ethers, including 2-(3-bromophenoxy)ethanol, has traditionally relied on methods like the Williamson ether synthesis, which often involve harsh reaction conditions and the production of significant salt byproducts. Future research is focused on developing "green" alternatives that are more efficient and environmentally friendly.

Key research directions include:

Catalytic Williamson Ether Synthesis (CWES): High-temperature catalytic processes are being explored to enable the use of weaker, less toxic alkylating agents like alcohols, thereby avoiding the stoichiometric use of strong bases and alkyl halides. acs.orgresearchgate.net For instance, converting methanol and phenol (B47542) into anisole at high temperatures in the presence of catalytic amounts of alkali metal benzoate and phenolate demonstrates a move towards more sustainable processes with high selectivity. acs.orgresearchgate.net

Metal-Free Synthesis: To circumvent the cost and potential toxicity of transition metal catalysts, metal-free arylation methods are gaining traction. One promising approach involves the use of diaryliodonium salts with sodium hydroxide (B78521) in water, which allows for the synthesis of alkyl aryl ethers under mild, metal-free conditions. organic-chemistry.org This method is environmentally friendly, using water as a solvent and avoiding the need for expensive catalysts or excess coupling partners. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling: Research into palladium- and copper-catalyzed C-O cross-coupling reactions continues to yield milder and more efficient synthetic routes. google.comacs.org These methods offer the advantage of proceeding at lower temperatures (e.g., 80-100°C) in common organic solvents, making them compatible with a wider range of sensitive functional groups. google.com Developing low-cost copper catalyst systems, such as those effective in non-polar solvents with inexpensive bases, is a particular area of interest for industrial applications. umich.edu

Sustainable Reagents: The use of alcohols as ubiquitous, structurally diverse, and environmentally friendly reagents is a central theme in sustainable synthesis. rsc.org Future work will likely focus on harnessing alcohols as direct coupling partners in innovative organic transformations to build complex molecules like this compound. rsc.org

| Synthetic Method | Key Advantages | Research Focus | Reference |

|---|---|---|---|

| Catalytic Williamson Ether Synthesis (CWES) | Uses weak alkylating agents, avoids salt production. | High-temperature homogeneous catalysis. | acs.orgresearchgate.net |

| Metal-Free Synthesis | Environmentally friendly (uses water), avoids metal catalysts. | Use of diaryliodonium salts under mild conditions. | organic-chemistry.org |

| Transition Metal-Catalyzed Coupling | High yields under mild conditions, broad applicability. | Development of low-cost copper and palladium catalyst systems. | google.comumich.edu |

| Sustainable Reagents | Utilizes abundant and eco-friendly alcohols. | Direct C-O alkylation and coupling of alcohols with aryl halides. | rsc.org |

Integration with Advanced Spectroscopic and Analytical Methodologies

A thorough understanding of the properties and environmental fate of this compound requires sophisticated analytical techniques. Future research will increasingly integrate advanced spectroscopic and analytical methods for the comprehensive characterization of this and other halogenated organic compounds (HOCs).

Emerging trends in this area include:

Mass Spectrometry-Based Methods: Recent advances in mass spectrometry (MS) are enabling more sensitive and specific detection of HOCs. semanticscholar.org Techniques like gas chromatography coupled to tandem mass spectrometry (GC-MS/MS) and ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) are becoming standard for environmental analysis. tandfonline.comsemanticscholar.org

Advanced Combustion and Detection: Methods for analyzing total halogenated organic compounds often involve a combustion step to convert organic halogens into hydrogen halides, which are then detected. tandfonline.com Techniques like microcoulometric determination following combustion are well-established, but future work will focus on improving accuracy, lowering detection limits, and minimizing interferences from inorganic halides. tandfonline.comepa.gov

| Technique | Principle | Application for this compound | Reference |

|---|---|---|---|

| Total Organic Halogen (TOX) Analysis | Measures the total quantity of halogenated organic compounds. | Assessing environmental presence and fate; specific TOBr measurement. | tandfonline.comnih.gov |

| Mass Spectrometry (GC-MS/MS, UPLC-MS/MS) | Separation followed by mass-based detection for identification and quantification. | Trace-level detection in complex environmental matrices. | tandfonline.comsemanticscholar.org |

| Adsorption-Combustion-Microcoulometry | Adsorption onto activated carbon, combustion to form hydrogen halide, and coulometric titration. | Standardized method for quantifying adsorbable organic halides (AOX). | tandfonline.comepa.gov |

Expansion of Computational Modeling for Complex Chemical Systems

Computational chemistry provides powerful tools for predicting the properties, reactivity, and interactions of molecules like this compound, thereby guiding experimental work. The expansion of computational modeling is a key future direction.

Areas for future computational research include:

Density Functional Theory (DFT) Studies: DFT calculations are instrumental in understanding the electronic structure of molecules. nih.govresearchgate.net For bromophenoxy derivatives, DFT can be used to analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for describing charge transfer ability and kinetic stability. nih.gov Future studies will likely employ DFT to predict reaction mechanisms, vibrational spectra, and various thermochemical properties of this compound and its reaction products. researchgate.net

Molecular Docking and Interaction Analysis: To explore potential biological or material interactions, computational tools like Hirshfeld surface analysis and molecular docking are employed. nih.gov These methods can quantify intermolecular interactions and predict the binding affinity of a molecule to a specific site, which is valuable in drug design and understanding material interfaces. nih.govacs.org

Modeling Reaction Mechanisms: Computational models are being used to elucidate the mechanisms of complex chemical reactions. For instance, studies on ethanol (B145695) conversion on alumina clusters can provide insights into dehydration, dehydrogenation, and condensation reactions, which are analogous to potential transformations of this compound on catalytic surfaces. researchgate.net

Exploration of this compound in Novel Materials Science Contexts

The presence of a bromine atom and an ether linkage in this compound makes it an interesting building block for new materials. Future research will explore its incorporation into polymers and other materials to impart specific functionalities.

Promising avenues in materials science include:

Brominated Flame Retardants: Aromatic brominated compounds are highly effective flame retardants. alfa-chemistry.combsef.com They function by releasing hydrobromic acid at high temperatures, which interferes with the radical chain reactions of combustion. alfa-chemistry.com A significant future direction is the development of new, high molecular weight polymeric brominated flame retardants to reduce volatility and bioaccumulation. bsef.comgoogle.com this compound could serve as a reactive monomer or precursor for synthesizing such polymeric flame retardants for use in materials like polyamides and polypropylenes. google.com

Functional Polymers: The bromine atom on the phenyl ring serves as a reactive site for post-polymerization modification. This allows for the synthesis of a "precursor polymer" containing the bromophenoxy moiety, which can then be chemically altered to introduce a variety of other functional groups, creating a platform for diverse stimuli-responsive materials. researchgate.net

Intermediates in Organic Synthesis: Brominated compounds are valuable intermediates in the synthesis of more complex organic molecules and materials. alfa-chemistry.com The unique combination of functional groups in this compound makes it a potential precursor for pharmaceuticals, agricultural chemicals, and specialty polymers. google.com

| Application Area | Role of this compound | Key Research Goal | Reference |

|---|---|---|---|

| Polymeric Flame Retardants | Monomer or precursor for bromine-containing polymers. | Develop high molecular weight, less bioaccumulative flame retardants. | bsef.comgoogle.com |

| Functional Polymers | Provides a reactive site (bromine) for post-polymerization modification. | Create a versatile platform for new materials with tailored properties. | researchgate.net |

| Specialty Chemicals | Intermediate for the synthesis of complex molecules. | Enable the production of novel pharmaceuticals, agrochemicals, and polymers. | google.comalfa-chemistry.com |

Q & A

Q. What are the standard synthetic protocols for preparing 2-(3-bromophenoxy)ethanol, and what key reagents are involved?

The synthesis of this compound derivatives typically involves nucleophilic substitution or esterification reactions. For example, methyl 2-(3-bromophenoxy)acetate can be synthesized by reacting 3-bromophenol with methyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) in methanol . Key reagents include alkyl halides (e.g., bromoacetate), polar aprotic solvents (e.g., dimethylformamide), and bases to deprotonate phenolic hydroxyl groups. Reaction optimization often focuses on temperature control (room temperature to reflux) and stoichiometric ratios to minimize side products like di-alkylated derivatives.

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

- Chromatography : High-performance liquid chromatography (HPLC) or gas chromatography (GC) for purity assessment, especially for enantiomeric excess in chiral derivatives (e.g., >95% ee confirmed via GC) .

- Spectroscopy : Nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR to verify phenoxy and ethanol moieties) and infrared (IR) spectroscopy to identify functional groups like -OH and C-Br stretches .

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

Advanced optimization strategies include:

- Solvent selection : Using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of acid chlorides during derivatization .

- Catalyst use : Employing phase-transfer catalysts or Lewis acids (e.g., AlCl₃) to enhance reaction rates in electrophilic substitutions.

- Temperature gradients : Gradual heating (e.g., 50–80°C) to control exothermic reactions and reduce decomposition .

- Workup techniques : Liquid-liquid extraction or silica gel chromatography for purifying intermediates, as demonstrated in the synthesis of 2-(3-bromophenoxy)acetyl chloride .

Q. What strategies are effective for resolving regioselectivity challenges in bromophenoxy derivatives?

Regioselectivity in bromophenoxy compounds can be controlled via:

- Directing groups : Electron-donating substituents (e.g., -OCH₃) on the phenyl ring can direct bromination to specific positions .

- Protecting groups : Temporarily blocking reactive sites (e.g., silyl ethers for -OH protection) during multi-step syntheses .

- Computational modeling : Density functional theory (DFT) to predict reaction pathways and transition states for bromination or etherification .

Q. How can researchers evaluate the biological activity of this compound derivatives?

Methodologies include:

- In vitro assays : Enzyme inhibition studies (e.g., acetylcholinesterase or cytochrome P450) to assess pharmacological potential .

- Receptor binding studies : Radioligand displacement assays to quantify affinity for targets like G-protein-coupled receptors .

- Toxicity profiling : Acute toxicity testing (e.g., OECD Guideline 423) for dermal, oral, or inhalation exposure risks .

Q. What are the key considerations for resolving contradictory data in reaction mechanisms involving bromophenoxy compounds?

Contradictions often arise from competing reaction pathways (e.g., oxidation vs. substitution). To address this:

- Isotopic labeling : Using deuterated solvents or ¹³C-labeled reagents to trace mechanistic pathways .

- Kinetic studies : Monitoring reaction progress via time-resolved spectroscopy or quenching experiments .

- Cross-validation : Comparing results from multiple techniques (e.g., NMR, HPLC, and computational simulations) .

Q. What purification challenges are associated with this compound, and how can they be mitigated?

Challenges include:

- High polarity : Leading to poor solubility in non-polar solvents. Mitigation via gradient elution in column chromatography .

- Volatility : Loss of low-molecular-weight intermediates during rotary evaporation. Use of cold traps or reduced pressure distillation .

- By-products : Co-eluting impurities resolved via recrystallization (e.g., using ethanol/water mixtures) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use of fume hoods during reactions involving volatile intermediates (e.g., acetyl chloride) .

- Waste disposal : Segregation of halogenated waste in compliance with EPA guidelines (e.g., 40 CFR Part 261) .

Emerging Research Directions

Q. How can computational tools enhance the design of novel this compound derivatives?

- Retrosynthesis planning : AI-driven platforms (e.g., Reaxys or Pistachio) to predict feasible synthetic routes and optimize step efficiency .

- Molecular docking : Virtual screening to identify derivatives with high binding affinity for biological targets .

- QSAR modeling : Quantitative structure-activity relationship analysis to correlate substituent effects with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。